

# An In-depth Technical Guide to the Discovery and Development of Quizartinib (AC220)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AC220;Quizartinib

Cat. No.: B14112895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.<sup>[1]</sup> A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.<sup>[2]</sup> The most common of these are internal tandem duplication (FLT3-ITD) mutations, found in about 25% of AML cases, which lead to constitutive activation of the kinase and are associated with a poor prognosis, increased relapse rates, and reduced overall survival.<sup>[2]</sup> This has made the FLT3 receptor a critical therapeutic target. Quizartinib (AC220) is a potent, selective, second-generation FLT3 inhibitor developed to address this need, representing a significant advancement in targeted therapy for FLT3-ITD positive AML.<sup>[3]</sup>

## Discovery and Lead Optimization

Quizartinib was developed by Ambit Biosciences as a highly potent and selective FLT3 inhibitor. The discovery process involved screening for compounds that could effectively target the FLT3 kinase. Quizartinib emerged as a lead candidate due to its high affinity and selectivity.<sup>[4][5]</sup> It is a type II kinase inhibitor, which stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.<sup>[6]</sup> This binding mode, distinct from type I inhibitors, prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent

autophosphorylation.[\[6\]](#) The core chemical structure, an imidazo[2,1-b]benzothiazole scaffold coupled with a diaryl urea moiety, is crucial for its high-affinity interaction with the kinase.[\[6\]](#)

## Mechanism of Action

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a key role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[\[7\]](#) In wild-type cells, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling.[\[1\]](#) However, FLT3-ITD mutations cause ligand-independent, constitutive activation of the kinase.[\[7\]](#)[\[8\]](#)

This aberrant signaling activates multiple downstream pathways, primarily:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[\[1\]](#)[\[8\]](#)
- PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[\[1\]](#)[\[8\]](#)
- STAT5 Pathway: Contributes to cell proliferation and survival.[\[1\]](#)[\[7\]](#)

Quizartinib selectively binds to the ATP-binding site of the FLT3 receptor in its inactive conformation, preventing phosphorylation.[\[8\]](#)[\[9\]](#) This action blocks the downstream signaling cascades, leading to the inhibition of proliferation and the induction of apoptosis in FLT3-ITD positive leukemia cells.[\[6\]](#)[\[8\]](#)







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 9. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Quizartinib (AC220)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14112895#discovery-and-development-of-quizartinib-ac220>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)